molecular formula C9H10N2O6S B3849515 N-[(4-nitrophenyl)sulfonyl]alanine

N-[(4-nitrophenyl)sulfonyl]alanine

Cat. No.: B3849515
M. Wt: 274.25 g/mol
InChI Key: HYJCTEWPGQGLRQ-UHFFFAOYSA-N
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Description

N-[(4-Nitrophenyl)sulfonyl]alanine is a sulfonamide derivative of alanine, where the sulfonyl group bridges the 4-nitrophenyl moiety and the amino acid backbone. This compound is characterized by its electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring, which significantly influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c1-6(9(12)13)10-18(16,17)8-4-2-7(3-5-8)11(14)15/h2-6,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJCTEWPGQGLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Effects

  • Nitro Group (-NO₂): In this compound, the nitro group increases acidity (pKa ~1–2) and reduces electron density on the phenyl ring, enhancing electrophilic reactivity. This contrasts with N-(4-methoxyphenyl)-N-(methylsulfonyl)alanine, where the methoxy group (-OCH₃) donates electrons, raising the pKa and improving solubility in polar solvents .
  • Halogen Substitutions : Compounds like 4-fluoro-N-(4-nitrophenyl)-benzenesulfonamide () exhibit smaller dihedral angles between aromatic rings compared to brominated analogs, due to fluorine’s compact size. This impacts molecular conformation and intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-nitrophenyl)sulfonyl]alanine
Reactant of Route 2
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N-[(4-nitrophenyl)sulfonyl]alanine

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